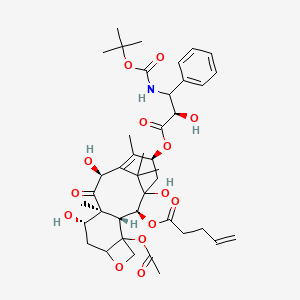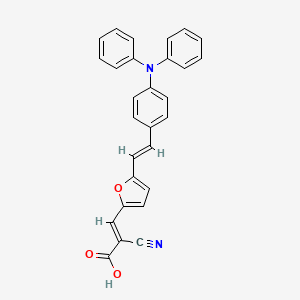
(E)-2-Cyano-3-(5-((E)-4-(diphenylamino)styryl)furan-2-yl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-Cyano-3-(5-((E)-4-(diphenylamino)styryl)furan-2-yl)acrylic acid is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyano group, a furan ring, and a diphenylamino group, making it a subject of interest for researchers in organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Cyano-3-(5-((E)-4-(diphenylamino)styryl)furan-2-yl)acrylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the diphenylamino group: This step often involves a substitution reaction where a diphenylamine is introduced to the furan ring.
Formation of the cyano group: This can be done through a nucleophilic substitution reaction where a cyano group is introduced to the molecule.
Formation of the acrylic acid moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-Cyano-3-(5-((E)-4-(diphenylamino)styryl)furan-2-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
(E)-2-Cyano-3-(5-((E)-4-(diphenylamino)styryl)furan-2-yl)acrylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of dyes, pigments, and other materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of (E)-2-Cyano-3-(5-((E)-4-(diphenylamino)styryl)furan-2-yl)acrylic acid involves its interaction with specific molecular targets. The cyano group and the diphenylamino group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-2-Cyano-3-(5-((E)-4-(dimethylamino)styryl)furan-2-yl)acrylic acid: Similar structure but with dimethylamino group instead of diphenylamino.
(E)-2-Cyano-3-(5-((E)-4-(methoxy)styryl)furan-2-yl)acrylic acid: Similar structure but with a methoxy group.
Uniqueness
(E)-2-Cyano-3-(5-((E)-4-(diphenylamino)styryl)furan-2-yl)acrylic acid is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.
Propriétés
Formule moléculaire |
C28H20N2O3 |
|---|---|
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
(E)-2-cyano-3-[5-[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]furan-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C28H20N2O3/c29-20-22(28(31)32)19-27-18-17-26(33-27)16-13-21-11-14-25(15-12-21)30(23-7-3-1-4-8-23)24-9-5-2-6-10-24/h1-19H,(H,31,32)/b16-13+,22-19+ |
Clé InChI |
AAGUBCXKQGZREG-IJBSNVCRSA-N |
SMILES isomérique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)/C=C/C4=CC=C(O4)/C=C(\C#N)/C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(O4)C=C(C#N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[1-(3-Amino-3-oxopropyl)-3-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B14084643.png)
![4-[10,15,20-tris(4-carboxylatophenyl)-21,23-dihydroporphyrin-5-yl]benzoate;zirconium(4+);hexadecahydroxide](/img/structure/B14084651.png)


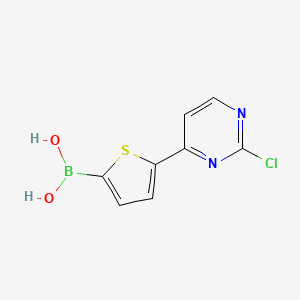
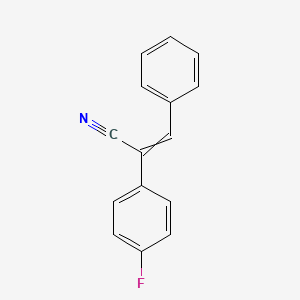

![Sodium hydride;thieno[3,2-c]pyridine-4-carboxylic acid](/img/structure/B14084693.png)
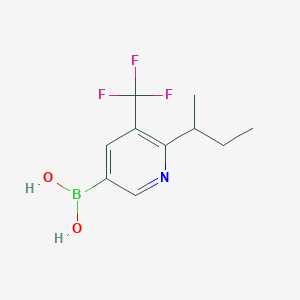
![1-tert-Butyl 4-ethyl 4-[(2-bromophenyl)methyl]piperidine-1,4-dicarboxylate](/img/structure/B14084707.png)
![1-(3-Fluorophenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084708.png)

